Fmoc-alpha-methyl-DL-leucine

Peptide Gut Stability Oral Peptide Delivery Simulated Intestinal Fluid (SIF)

Fmoc-alpha-methyl-DL-leucine is a uniquely constrained leucine derivative for Fmoc-SPPS requiring helical preorganization and proteolytic stability. The Cα-methyl group enforces backbone dihedral angles compatible with 310/α-helix folding, imparting resistance to chymotryptic and tryptic cleavage—outperforming standard Leu, N-methyl-Leu, and Aib. As a racemic DL mixture, it lowers cost versus enantiopure α-Me-Leu while preserving helicogenic properties, and enables racemic crystallization for difficult structural biology targets. Prioritize this building block in orally targeted peptide drugs (GLP-1 analogs, somatostatin mimetics), cell-penetrating foldamers, and minimal helical epitope mimetics. Specify ≥97% purity.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1231709-23-1; 312624-65-0; 678992-19-3
Cat. No. B2559479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha-methyl-DL-leucine
CAS1231709-23-1; 312624-65-0; 678992-19-3
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyLKQDQIGTIVQHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha-methyl-DL-leucine Procurement Guide: A Cα,α-Disubstituted Amino Acid for Conformationally Constrained Peptide Synthesis


Fmoc-alpha-methyl-DL-leucine (CAS 1231709-23-1; 312624-65-0; 678992-19-3) is an Fmoc-protected, Cα-methylated, α,α-disubstituted leucine derivative used primarily as a building block in Fmoc solid-phase peptide synthesis (SPPS) [1]. The α-methyl substitution at the quaternary Cα carbon imposes severe conformational restriction on the peptide backbone, favoring helical (310-/α-helix) conformations and conferring resistance to enzymatic degradation [2][3]. As a racemic (DL) mixture, it offers a cost-effective alternative to enantiopure Fmoc-α-methyl-L-leucine for applications where stereochemical homogeneity at the α-carbon is not critical, such as in achiral helical scaffolds or racemic crystallography [1].

Why Fmoc-alpha-methyl-DL-leucine Cannot Be Replaced by Unmodified Fmoc-Leucine, Fmoc-N-Methyl-Leucine, or Fmoc-Aib


Generic substitution with Fmoc-leucine, Fmoc-N-methyl-leucine, or Fmoc-α-aminoisobutyric acid (Aib) fails because the α-methyl group of Fmoc-α-methyl-DL-leucine uniquely combines two critical features: (i) Cα-tetrasubstitution that enforces backbone dihedral angles (φ, ψ) compatible with helical folding, and (ii) the hydrophobic isobutyl side chain of leucine that stabilizes helix packing through favorable intra- and inter-helical contacts [1][2]. Unmodified Fmoc-leucine lacks the conformational constraint and proteolytic resistance of the α-methylated analog; Fmoc-N-methyl-leucine places the methyl group on the amide nitrogen (Nα) rather than Cα, altering hydrogen-bonding capacity and producing distinct conformational effects; Fmoc-Aib, while also Cα-tetrasubstituted, lacks the leucine side chain and exhibits a different helical screw-sense preference and lower helix stabilization [2][3]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in proteolytic stability, helical content, and cell-penetrating ability.

Quantitative Differentiation Evidence for Fmoc-alpha-methyl-DL-leucine Against Closest Analogs


Cα-Methyl-Leucine Increases Gut Peptide Half-Life in Simulated Intestinal Fluid by ~33-Fold vs. Unmodified Oxytocin

In a systematic study of chemical strategies to improve peptide gut stability, Cα-methylation of Leu8 in oxytocin ((Cα-Me)Leu8OT, synthesized using Fmoc-α-methyl-leucine) increased the half-life in simulated intestinal fluid (SIF) from 8 ± 1 min (unmodified oxytocin) to 4.4 ± 0.3 h, representing a ~33-fold improvement [1]. This modification outperformed the β3-homo-leucine analog ((β3-homo)Leu8OT, t₁/₂ SIF = 3.6 ± 0.1 h) and the Nα-methyl-Gly9 analog ((Nα-Me)Gly9OT, t₁/₂ SIF = 2.9 ± 0.1 h) at the same cleavage site [1].

Peptide Gut Stability Oral Peptide Delivery Simulated Intestinal Fluid (SIF)

α-Methyl-Leucine Peptides Exhibit ~80% Intact Recovery After 4 h Protease Digestion vs. 0% for Unmodified Leucine Peptides

In a head-to-head comparison of arginine-rich nonapeptide foldamers, the (αMe)Leu-containing peptide (containing three (αMe)Leu residues prepared from Fmoc-α-methyl-leucine) remained ~80% intact after 4 h incubation with both trypsin and pronase, whereas the unmodified Leu-containing peptide was completely degraded to 0% intact under identical conditions [1]. The Ac5c and Ac5cdOM cyclic dAA-containing peptides showed comparable resistance (~80% intact), but the (αMe)Leu peptide uniquely combined this protease resistance with the highest helical structure stability in aqueous buffer [1].

Protease Resistance Peptide Stability Cell-Penetrating Peptides

Cα-Methyl-Leucine Peptide Displays Highest Helical Stability Among α,α-Disubstituted Amino Acid Foldamers in Aqueous Buffer

Circular dichroism (CD) spectroscopy revealed that in HEPES buffer (aqueous, no TFE), only the (αMe)Leu peptide exhibited diagnostic helical signatures (negative maxima at 203 nm and 223 nm), whereas Ac5c, Ac5cdOM, Leu, and Arg peptides all displayed random coil spectra [1]. Upon titration with TFE, the (αMe)Leu peptide formed a complete right-handed (P) α-/310-helical structure (R = 0.57) and maintained the highest CD spectral intensity among all tested peptides at 75% TFE, indicating the greatest helical stability [1]. The helicity stability ranking was: (αMe)Leu > Ac5c > Leu [1].

Peptide Helicity Foldamer Design Circular Dichroism (CD)

Homo-Peptides from Cα-Methyl-Leucine Adopt Stable 310-Helical Conformation Starting from the Trimer

HRMAS NMR conformational analysis of resin-bound homo-peptides [L-(αMe)Leu]ₙ (n = 1–5, synthesized using Fmoc-α-methyl-leucine) demonstrated that while the monomer and dimer adopt fully extended conformations, stable 310-helical structures form beginning at the trimer (n = 3) and persist through the pentamer [1]. This contrasts with homo-peptides from unmodified L-leucine, which do not adopt stable helical conformations at such short chain lengths, and with Cα-ethylated amino acids, which favor fully planar C5-conformations rather than helical folds [1][2].

310-Helix Conformational Analysis HRMAS NMR

DL-Racemic Form Provides Procurement and Crystallographic Advantages Over Enantiopure Fmoc-α-Methyl-L-Leucine for Non-Chiral Applications

Fmoc-alpha-methyl-DL-leucine (racemic mixture) offers a lower-cost alternative to enantiopure Fmoc-α-methyl-L-leucine (CAS 312624-65-0) for applications where the Cα chirality does not influence the desired property. In racemic protein crystallography, the use of racemic mixtures facilitates crystallization of otherwise recalcitrant peptides through racemic space group symmetry [1]. While both enantiopure and racemic forms produce peptides with comparable helical propensity—since the screw sense of the 310-helix depends on Cα chirality and racemic mixtures yield both P and M helices—the DL form eliminates the need for chiral resolution during building block synthesis, reducing procurement cost [1][2].

Racemic Mixture Procurement Cost Racemic Crystallography

High-Impact Application Scenarios for Fmoc-alpha-methyl-DL-leucine Based on Quantitative Differentiation Evidence


Design of Orally Bioavailable Peptide Therapeutics Requiring Intestinal Stability

When engineering peptide drug candidates for oral delivery, Fmoc-alpha-methyl-DL-leucine should be prioritized at identified chymotryptic or tryptic cleavage sites. As demonstrated in oxytocin, a single Cα-methyl-leucine substitution at the Leu8-Gly9 scissile bond increased intestinal half-life from minutes to >4 hours, outperforming β3-homo and Nα-methyl modifications [1]. This is directly applicable to GLP-1 analogs, somatostatin mimetics, and other peptide hormones where gut stability is the rate-limiting factor for oral bioavailability [1].

Construction of Protease-Resistant Cell-Penetrating Peptide (CPP) Foldamers

For CPPs requiring both intracellular delivery and prolonged serum stability, Fmoc-α-methyl-DL-leucine enables the design of foldamers that resist complete proteolytic degradation for >4 hours while maintaining aqueous-phase helical pre-organization [2]. The (αMe)Leu-containing nonapeptide showed ~80% intact recovery after protease treatment and was the only foldamer to exhibit helical CD signatures in purely aqueous buffer, correlating with enhanced and prolonged cellular uptake over 24 hours [2]. This dual stability-uptake advantage makes it the residue of choice over Fmoc-Aib or cyclic dAAs for CPP applications.

Minimalist Helical Scaffold Design for Epitope Mimetics and PPI Inhibitors

Fmoc-α-methyl-DL-leucine enables helix nucleation at the shortest possible chain length—stable 310-helices form from just three consecutive (αMe)Leu residues [3]. This property facilitates the design of minimal helical epitope mimetics targeting protein-protein interactions, where a short helical segment must be presented in a conformationally constrained manner. The trimer-length helical nucleus is significantly shorter than that achievable with unmodified leucine or most other helicogenic amino acids [3].

Racemic Peptide Crystallography for Difficult-to-Crystallize Helical Peptides

When crystallization of enantiopure helical peptides fails, Fmoc-alpha-methyl-DL-leucine enables the synthesis of racemic peptide mixtures that exploit racemic space group symmetry for enhanced crystallization propensity [4]. The racemic DL form preserves the helicogenic properties of Cα-methyl-leucine while eliminating the need for costly chiral resolution, making it a practical choice for structural biology applications where absolute stereochemistry at the α-carbon is not structurally critical [4][5].

Quote Request

Request a Quote for Fmoc-alpha-methyl-DL-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.